Clorfenamina clorhidrato

Descripción general

Descripción

Posee propiedades anestésicas locales, antiespasmódicas y antihistamínicas, y puede exhibir efectos anticolinérgicos a dosis altas . Este compuesto se encuentra comúnmente en medicamentos de venta libre para aliviar la tos.

Aplicaciones Científicas De Investigación

El hidrocloruro de clofedianol tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en estudios de supresores de la tos y sus mecanismos.

Biología: Investigación sobre sus efectos en el sistema nervioso central y sus interacciones con varios receptores.

Medicina: Investigaciones sobre su eficacia y seguridad como supresor de la tos, así como sus posibles propiedades antiespasmódicas y antihistamínicas.

Industria: Se utiliza en la formulación de medicamentos de venta libre para la tos y otros productos farmacéuticos

Mecanismo De Acción

El hidrocloruro de clofedianol suprime el reflejo de la tos al afectar directamente el centro de la tos en la médula del cerebro. También tiene propiedades anestésicas locales, que ayudan a adormecer la garganta y reducir la irritación. Además, sus propiedades antihistamínicas contribuyen a su efectividad en el alivio de los síntomas de la tos .

Compuestos similares:

Dextrometorfán: Otro supresor de la tos de acción central, pero se une más fuertemente al receptor sigma-1 en comparación con el clofedianol.

Codeína: Un supresor de la tos opioide con un mecanismo de acción diferente, que involucra receptores opioides.

Difenhidramina: Un antihistamínico con propiedades supresoras de la tos, pero tiene una estructura química diferente y efectos sedantes adicionales.

Singularidad: El hidrocloruro de clofedianol es único debido a su combinación de propiedades anestésicas locales, antiespasmódicas y antihistamínicas, que no se encuentran comúnmente juntas en otros supresores de la tos. Su unión relativamente pobre al receptor sigma-1 también lo distingue de otros supresores de la tos de acción central como el dextrometorfán .

Análisis Bioquímico

Biochemical Properties

Chlophedianol hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It acts as a histamine H1 receptor antagonist, which helps in reducing allergic reactions . The compound also interacts with the cough center in the medulla of the brain, suppressing the cough reflex . Additionally, Chlophedianol hydrochloride exhibits local anesthetic properties by blocking sodium channels, which inhibits nerve signal transmission .

Cellular Effects

Chlophedianol hydrochloride influences various cellular processes and cell types. It affects cell signaling pathways by acting on the histamine H1 receptors, leading to reduced allergic responses . The compound also impacts gene expression by modulating the activity of transcription factors involved in inflammatory responses . Furthermore, Chlophedianol hydrochloride affects cellular metabolism by altering the activity of enzymes involved in energy production and utilization .

Molecular Mechanism

The molecular mechanism of Chlophedianol hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to histamine H1 receptors, blocking the action of histamine and reducing allergic reactions . It also inhibits sodium channels, leading to local anesthetic effects . Additionally, Chlophedianol hydrochloride modulates the activity of transcription factors, resulting in changes in gene expression related to inflammation and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chlophedianol hydrochloride change over time. The compound is relatively stable under standard storage conditions, but it may degrade when exposed to extreme temperatures or light . Long-term studies have shown that Chlophedianol hydrochloride can have sustained effects on cellular function, including prolonged suppression of the cough reflex and reduced inflammatory responses .

Dosage Effects in Animal Models

The effects of Chlophedianol hydrochloride vary with different dosages in animal models. At low doses, the compound effectively suppresses the cough reflex without significant adverse effects . At higher doses, Chlophedianol hydrochloride may exhibit anticholinergic effects, such as dry mouth, blurred vision, and urinary retention . Toxic effects, including central nervous system depression and respiratory distress, have been observed at very high doses .

Metabolic Pathways

Chlophedianol hydrochloride is metabolized primarily in the liver through hepatic enzymes . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways result in the formation of various metabolites, which are then excreted through the kidneys . Chlophedianol hydrochloride may also affect metabolic flux by altering the activity of enzymes involved in energy production and utilization .

Transport and Distribution

Chlophedianol hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed into the bloodstream after oral administration and is distributed to different tissues, including the brain, where it exerts its central effects . Chlophedianol hydrochloride interacts with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues .

Subcellular Localization

The subcellular localization of Chlophedianol hydrochloride is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm and cell membranes, where it exerts its local anesthetic and antihistamine effects . Chlophedianol hydrochloride may also be directed to specific compartments or organelles through targeting signals and post-translational modifications .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación del hidrocloruro de clofedianol implica varios pasos clave:

Reacción de Mannich: En presencia de un catalizador ácido, la o-cloroacetofenona, el paraformaldehído y el clorhidrato de dimetilamina sufren una reacción de Mannich en un disolvente orgánico para producir 1-o-clorofenil-3-dimetilamino-1-acetona clorhidrato.

Reacción de neutralización: El 1-o-clorofenil-3-dimetilamino-1-acetona clorhidrato resultante se neutraliza con una base para formar 1-o-clorofenil-3-dimetilamino-1-acetona.

Reacción de adición: Este compuesto intermedio reacciona con fenil litio en un disolvente orgánico para producir clofedianol.

Formación de clorhidrato: Finalmente, el clofedianol reacciona con ácido clorhídrico para formar hidrocloruro de clofedianol.

Métodos de producción industrial: La producción industrial del hidrocloruro de clofedianol sigue la misma ruta sintética pero está optimizada para la fabricación a gran escala. El proceso está diseñado para ser simple, conveniente y fácil de controlar, asegurando un alto rendimiento de seguridad y eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones: El hidrocloruro de clofedianol sufre varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.

Sustitución: Puede sufrir reacciones de sustitución, particularmente involucrando el átomo de cloro en su estructura.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Los agentes halogenantes y los nucleófilos se emplean a menudo en reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desclorados .

Comparación Con Compuestos Similares

Dextromethorphan: Another centrally acting cough suppressant, but it binds more strongly to the sigma-1 receptor compared to chlophedianol.

Codeine: An opioid cough suppressant with a different mechanism of action, involving opioid receptors.

Diphenhydramine: An antihistamine with cough suppressant properties, but it has a different chemical structure and additional sedative effects.

Uniqueness: Chlophedianol hydrochloride is unique due to its combination of local anesthetic, antispasmodic, and antihistamine properties, which are not commonly found together in other cough suppressants. Its relatively poor binding to the sigma-1 receptor also distinguishes it from other centrally acting cough suppressants like dextromethorphan .

Propiedades

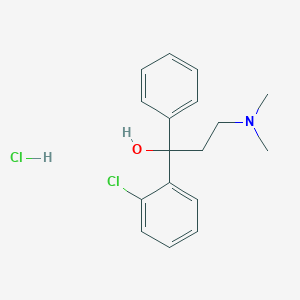

IUPAC Name |

1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO.ClH/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18;/h3-11,20H,12-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGSFNHCFFAJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

791-35-5 (Parent) | |

| Record name | Chlophedianol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30965375 | |

| Record name | Chlophedianol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-13-7 | |

| Record name | Chlophedianol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlophedianol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlophedianol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOPHEDIANOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69QQ58998Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

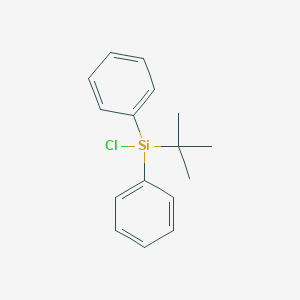

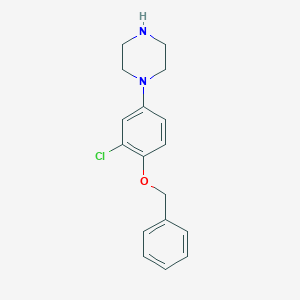

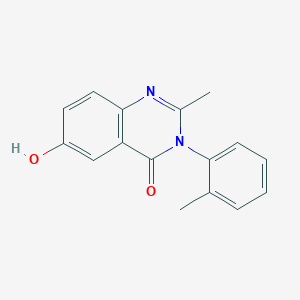

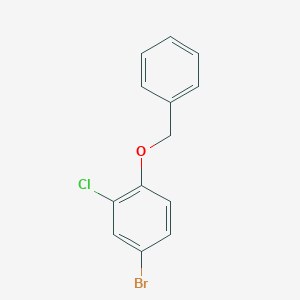

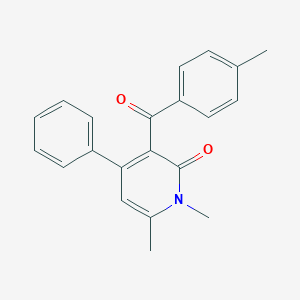

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-[[2-[[5-(2-Carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B126134.png)